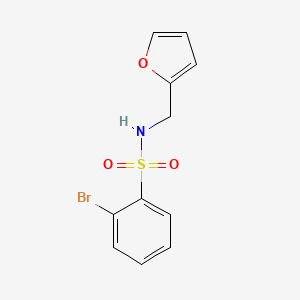
N-Methoxy-N-methylisonicotinamide
Übersicht
Beschreibung
N-Methoxy-N-methylisonicotinamide is a derivative of nicotinamide, which is a form of vitamin B3. Nicotinamide derivatives are of significant interest in the field of medicinal chemistry due to their biological activities and their role in various biochemical processes. Although the provided papers do not directly discuss N-Methoxy-N-methylisonicotinamide, they do provide insights into the chemical behavior of similar compounds and their interactions with biological systems.
Synthesis Analysis
The synthesis of nicotinamide derivatives can be complex, involving multiple steps to introduce various functional groups. In the context of the provided papers, the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives is described, which involves the preparation of compounds with affinities for 5-HT3 and dopamine D2 receptors . Although the specific synthesis of N-Methoxy-N-methylisonicotinamide is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial in determining their binding affinities to receptors. The paper discusses the potent affinities of certain derivatives for 5-HT3 and dopamine D2 receptors, which is influenced by the structure of the compounds . The stereochemistry, as well as the presence of substituents like bromo, methoxy, and methylamino groups, play a significant role in receptor binding.
Chemical Reactions Analysis
Nicotinamide derivatives undergo various chemical reactions, including methylation. The fluorometric assay of rat tissue N-methyltransferases with nicotinamide and its isomeric methylnicotinamides demonstrates the enzymatic activity involved in the methylation process . These reactions are important for understanding the metabolism and biological effects of nicotinamide derivatives, including N-Methoxy-N-methylisonicotinamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. The papers provided do not directly discuss the physical and chemical properties of N-Methoxy-N-methylisonicotinamide, but the methodologies used to study other nicotinamide derivatives could be applied to determine these properties .
Relevant Case Studies
The role of Nicotinamide N-methyltransferase (NNMT) in drug addiction provides a case study for the biological significance of nicotinamide derivatives . The study found that NNMT expression was upregulated in the dorsal striatum of cocaine-conditioned mice, affecting the SAM/SAH ratio and the activities of Rac1 and RhoA. This suggests that nicotinamide derivatives, through their interaction with NNMT, can influence biochemical pathways related to addiction .
Wissenschaftliche Forschungsanwendungen
1. Chemopreventive Potential in Cancer
- Study : "Suppression of rat mammary cancer development by N-(4-hydroxyphenyl)retinamide (4-HPR) following surgical removal of first palpable tumor" (Moon et al., 1989).
- Application : Investigated the effects of 4-HPR, a related compound, on the development of new mammary tumors after surgical removal of the first tumor in rats. This study implies potential use in chemoprevention in breast cancer.
2. Pharmacokinetics in Chemotherapy
- Study : "Accuracy, Feasibility, and Clinical Impact of Prospective Bayesian Pharmacokinetically Guided Dosing of Cyclophosphamide, Thiotepa, and Carboplatin in High-Dose Chemotherapy" (de Jonge et al., 2005).
- Application : Examines the pharmacokinetics of TZT-1027, a derivative of dolastatin 10 which is similar in structure to N-Methoxy-N-methylisonicotinamide. This research aids in understanding the dosing and efficacy of such compounds in high-dose chemotherapy.
3. Metabolic Impact in Cancer
- Study : "NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink" (Ulanovskaya et al., 2013).
- Application : Discusses the role of Nicotinamide N-methyltransferase (NNMT), an enzyme that metabolizes compounds similar to N-Methoxy-N-methylisonicotinamide, in the epigenetic remodeling of cancer cells, suggesting a potential therapeutic target.
4. Nuclear Iodination in Organic Chemistry
- Study : "Mild and regiospecific nuclear iodination of methoxybenzenes and naphthalenes with N-iodosuccinimide in acetonitrile" (Carreño et al., 1996).
- Application : The research on regiospecific iodination of compounds structurally similar to N-Methoxy-N-methylisonicotinamide highlights the significance in synthetic chemistry, particularly in creating complex molecules for pharmaceuticals and materials science.
5. Role in Metabolic Disorders
- Study : "A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders" (Kannt et al., 2018).
- Application : Focuses on the inhibition of NNMT, which is involved in the metabolism of similar compounds, showing potential for treating obesity and type-2 diabetes.
6. Synthetic Utility in Organic Chemistry
- Study : "The Growing Synthetic Utility of the Weinreb Amide" (Balasubramaniam & Aidhen, 2008).
- Application : Discusses the use of Weinreb amide, a related compound, in organic synthesis, highlighting its role in creating complex organic molecules.
Safety And Hazards
Zukünftige Richtungen
N-Methoxy-N-methylisonicotinamide has been linked to a variety of diseases, suggesting a role for the enzyme as a therapeutic target beyond its previously ascribed metabolic function in detoxification . Future research should focus on applying N-Methoxy-N-methylisonicotinamide as a biomarker to identify individuals with metabolic disturbances at an early stage .
Eigenschaften
IUPAC Name |
N-methoxy-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-3-5-9-6-4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEFMSGNAOIBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=NC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396835 | |
| Record name | N-METHOXY-N-METHYLISONICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-N-methylisonicotinamide | |
CAS RN |
100377-32-0 | |
| Record name | N-METHOXY-N-METHYLISONICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



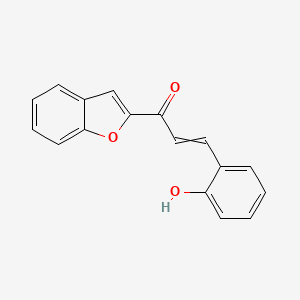
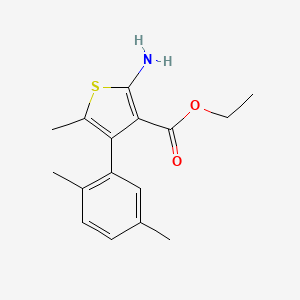
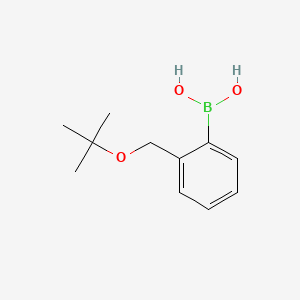
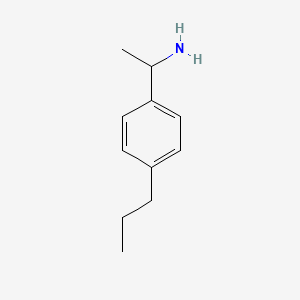
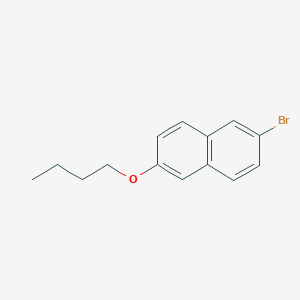

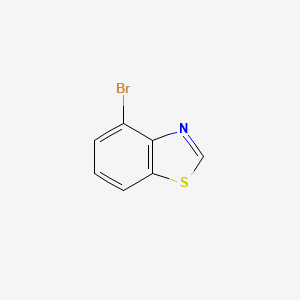
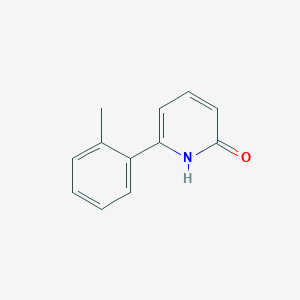

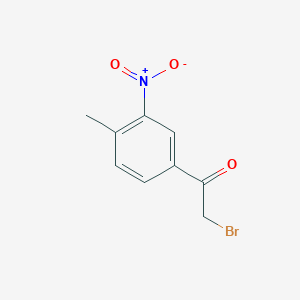
![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)
